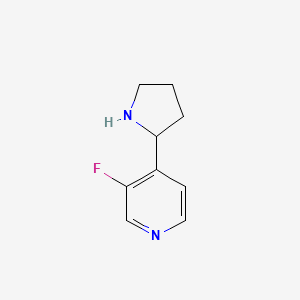

3-Fluoro-4-(pyrrolidin-2-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-pyrrolidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2/c10-8-6-11-5-3-7(8)9-2-1-4-12-9/h3,5-6,9,12H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKZOXRTXOACOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro 4 Pyrrolidin 2 Yl Pyridine and Its Stereoisomers

Strategies for the Construction of the 3-Fluoropyridine (B146971) Core

The introduction of a fluorine atom at the 3-position of a pyridine (B92270) ring presents a unique set of challenges due to the electronic properties of the heterocycle. Several strategies have been developed to achieve this, broadly categorized into regioselective fluorination and ring-forming reactions.

Regioselective Fluorination Approaches

Direct fluorination of the pyridine ring at the C-3 position is often challenging. However, various methods have been established to achieve regioselectivity.

One common approach is electrophilic fluorination using reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The regioselectivity of this reaction is highly dependent on the substituents already present on the pyridine ring. nih.govnih.gov For instance, the fluorination of 2-aminopyridines and pyridin-2(1H)-ones with Selectfluor in aqueous media can provide good to high yields of fluorinated pyridines with high regioselectivity. nih.gov Another powerful reagent for the site-selective C-H fluorination of pyridines is silver(II) fluoride (B91410) (AgF₂), which shows a high preference for fluorination at the position adjacent to the nitrogen atom.

Nucleophilic aromatic substitution (SNAr) represents another key strategy. This typically involves the displacement of a suitable leaving group, such as a nitro group or a halogen, by a fluoride ion. For example, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion using cesium fluoride (CsF) in dimethyl sulfoxide (B87167) (DMSO) to yield methyl 3-fluoropyridine-4-carboxylate. nih.gov The reactivity in SNAr reactions often follows the trend F > Cl > Br > I, making fluoropyridines themselves excellent substrates for further substitution, a factor to consider in multi-step syntheses. acs.org The use of pyridine N-oxides can also facilitate nucleophilic fluorination at the meta position, which is otherwise difficult to achieve. nih.govyoutube.comnih.gov

| Reagent/Method | Substrate Type | Position of Fluorination | Reference(s) |

| Selectfluor | 2-Aminopyridines, Pyridin-2(1H)-ones | Dependent on substituents | nih.govnih.gov |

| Silver(II) Fluoride (AgF₂) | Pyridines and diazines | Adjacent to nitrogen | |

| Cesium Fluoride (CsF) | 3-Nitropyridine derivatives | 3-position (nitro displacement) | nih.gov |

| TBAF on N-oxide | 3-Bromo-4-nitropyridine N-oxide | 3-position (bromo displacement) | nih.govyoutube.comnih.gov |

| Elemental Fluorine/Iodine | Pyridine derivatives | 2-position | nih.gov |

Annulation and Cyclization Reactions for Pyridine Ring Formation

Building the 3-fluoropyridine ring from acyclic precursors through annulation or cyclization offers an alternative and sometimes more direct route. beilstein-journals.orgresearchgate.netnih.gov These methods often provide a high degree of control over the substitution pattern of the final product.

One such strategy involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297) to furnish diversely substituted 3-fluoropyridines. rsc.org This method allows for the assembly of the 3-fluoropyridine core from two different ketone components. Another approach describes the reaction of 2,2-bis(dimethylamino)-3,3-difluoro-1-methylcyclobutanecarbonitrile with alkyl lithiums, leading to the formation of 6-alkyl-2-(dimethylamino)-3-fluoro-5-methylpyridines.

| Starting Materials | Key Reaction Type | Product | Reference(s) |

| α,α-Difluoro-β-iodoketones and Silyl enol ethers | Photoredox coupling and condensation | Substituted 3-fluoropyridines | rsc.org |

| 2,2-Bis(dimethylamino)-3,3-difluoro-1-methylcyclobutanecarbonitrile and Alkyl lithiums | Ring-rearrangement | Substituted 3-fluoropyridines | |

| α-Fluoro-α,β-unsaturated oximes and Alkynes | Rh(III)-catalyzed C-H functionalization | Multisubstituted 3-fluoropyridines |

Synthetic Pathways for the Pyrrolidin-2-yl Moiety

The pyrrolidin-2-yl fragment contains a critical stereocenter, the control of which is paramount for the synthesis of enantiomerically pure final products.

Asymmetric Synthesis and Chiral Resolution Techniques for Pyrrolidine (B122466) Stereocenters

Asymmetric synthesis provides a direct route to enantiomerically enriched 2-substituted pyrrolidines. The use of chiral auxiliaries, such as N-tert-butanesulfinamide, has proven effective. For example, the highly diastereoselective addition of Grignard reagents to chiral γ-chlorinated N-tert-butanesulfinyl imines yields both enantiomers of 2-aryl, 2-alkyl, and 2-vinyl substituted pyrrolidines in high yields. acs.org Another approach involves the desymmetrization of prochiral starting materials.

Kinetic resolution is a powerful technique for separating racemic mixtures of 2-substituted pyrrolidines. This can be achieved through enzymatic methods or by using chiral catalysts. For instance, a diastereodivergent parallel kinetic resolution of racemic 2-substituted pyrrolidines via iridium-catalyzed C(sp³)–H borylation has been reported to produce a variety of enantioenriched cis- and trans-2,5-disubstituted pyrrolidines with high enantioselectivities. Chiral oxazaborolidine catalysts have also been employed for the kinetic resolution of racemic C-3 substituted pyrrolidine-2,5-diones.

| Method | Key Feature | Outcome | Reference(s) |

| Asymmetric Addition | Use of N-tert-butanesulfinyl imine and Grignard reagents | High diastereoselectivity for 2-substituted pyrrolidines | acs.org |

| Diastereodivergent Parallel Kinetic Resolution | Iridium-catalyzed C(sp³)–H borylation | Enantioenriched cis- and trans-2,5-disubstituted pyrrolidines | |

| Enzymatic Resolution | Hydrolysis of oxalamic ester using a protease | Excellent enantioselectivity | |

| Chiral Phosphoric Acid Catalysis | 'Clip-Cycle' reaction of racemic substrates | Kinetic resolution with high enantiomeric excess | |

| Transaminase-Triggered Cyclization | Biocatalytic approach using transaminases | Asymmetric synthesis of 2-substituted pyrrolidines with high enantiomeric excess |

Derivatization of Pyrrolidine Precursors

The synthesis of the target molecule often involves the derivatization of readily available pyrrolidine precursors, such as proline or 4-hydroxyproline. These precursors can be modified through various chemical transformations to introduce the desired functionality for subsequent coupling reactions. For example, the carboxyl group of proline can be reduced to an alcohol, which can then be further functionalized. Palladium-catalyzed hydroarylation of N-alkyl pyrrolines has also been shown to be an effective method for producing 3-aryl pyrrolidines. The derivatization can also involve the modification of functional groups already attached to the pyrrolidine ring to prepare it for coupling.

Convergent and Linear Synthesis Approaches for 3-Fluoro-4-(pyrrolidin-2-yl)pyridine

The final assembly of this compound can be achieved through either a linear or a convergent synthetic strategy.

The most common coupling strategy for this type of molecule is a nucleophilic aromatic substitution (SNAr) reaction. In this scenario, a suitably activated 3,4-dihalopyridine or a 3-fluoro-4-halopyridine (where the halogen at the 4-position is more reactive, e.g., Cl, Br, or I) would be reacted with the pre-synthesized chiral pyrrolidine. The nitrogen atom of the pyrrolidine acts as the nucleophile, displacing the leaving group at the 4-position of the pyridine ring. The choice of solvent and base is crucial for the success of this reaction.

Alternatively, palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination, could be employed. This would typically involve the reaction of a 4-halo-3-fluoropyridine with the pyrrolidine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. This method can be highly effective for the formation of C-N bonds.

| Synthetic Approach | Description | Advantages | Disadvantages |

| Linear Synthesis | Stepwise construction of one moiety onto the other. | Simpler planning. | Lower overall yield, less flexible. |

| Convergent Synthesis | Independent synthesis of fragments followed by coupling. | Higher overall yield, more flexible. | Requires development of a robust coupling step. |

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful and versatile method for the formation of carbon-carbon bonds between aromatic and heteroaromatic rings. nih.gov This approach can be hypothetically applied to the synthesis of this compound by coupling a suitable pyrrolidine derivative with a functionalized pyridine.

A plausible synthetic route involves the Suzuki-Miyaura coupling of a protected 2-halopyrrolidine, such as N-Boc-2-bromopyrrolidine, with 3-fluoro-4-pyridylboronic acid. The N-Boc protecting group is essential to prevent side reactions and to ensure the stability of the pyrrolidine ring during the coupling process. The choice of catalyst, base, and solvent is critical for the success of this transformation. nih.govresearchgate.net

The stereoselective synthesis of the (S)- or (R)-enantiomer of this compound can be achieved by starting with the corresponding enantiomerically pure (S)- or (R)-N-Boc-2-bromopyrrolidine. These chiral starting materials can be prepared from the naturally occurring amino acids L-proline and D-proline, respectively. mdpi.com

Below is a proposed reaction scheme and a data table summarizing the potential reaction conditions for this cross-coupling approach.

Proposed Suzuki-Miyaura Coupling Reaction

Table 1: Proposed Reaction Conditions for Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) |

| N-Boc-2-bromopyrrolidine | 3-Fluoro-4-pyridylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 |

| N-Boc-2-iodopyrrolidine | 3-Fluoro-4-pyridylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 90-110 |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to this compound. This method involves the displacement of a leaving group on the pyridine ring by a nucleophilic pyrrolidine derivative. The pyridine ring must be activated towards nucleophilic attack, typically by the presence of electron-withdrawing groups. The fluorine atom at the 3-position itself contributes to the activation of the 4-position for nucleophilic substitution.

A potential synthetic strategy involves the reaction of 3,4-difluoropyridine (B1586000) or 3-fluoro-4-chloropyridine with a protected pyrrolidine, such as N-Boc-pyrrolidine. The reaction of fluoropyridines with nucleophiles is often faster than that of their chloro-analogues. nih.gov The use of a non-nucleophilic base is generally required to neutralize the hydrogen halide formed during the reaction.

The stereoselective synthesis of the individual stereoisomers can be accomplished by using enantiomerically pure (R)- or (S)-N-Boc-pyrrolidine as the nucleophile. mdpi.com

The following is a proposed reaction scheme and a data table outlining the potential conditions for this nucleophilic substitution approach.

Proposed Nucleophilic Aromatic Substitution Reaction

Advanced Spectroscopic and Crystallographic Characterization of 3 Fluoro 4 Pyrrolidin 2 Yl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is an unparalleled tool for the unambiguous determination of the molecular structure of "3-Fluoro-4-(pyrrolidin-2-yl)pyridine" in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise electronic environment of each proton, carbon, and fluorine nucleus can be mapped, and their connectivity can be established.

¹H NMR Spectroscopy for Proton Environment Analysis

The ¹H NMR spectrum of "this compound" is expected to exhibit distinct signals for the protons on both the pyridine (B92270) and pyrrolidine (B122466) rings. The chemical shifts are influenced by the electronegativity of the nitrogen and fluorine atoms, as well as the aromatic character of the pyridine ring.

The protons on the pyridine ring are anticipated to appear in the aromatic region (δ 7.0-8.5 ppm). The proton at the C-2 position is expected to be a doublet, coupled to the fluorine atom at C-3. The proton at C-5 will likely be a doublet of doublets, showing coupling to the adjacent proton at C-6 and a smaller coupling to the fluorine at C-3. The C-6 proton should appear as a doublet, coupled to the H-5 proton.

The pyrrolidine ring protons will be in the aliphatic region (δ 1.5-4.5 ppm). The proton on the chiral center (C-2' of the pyrrolidine ring) is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons of the pyrrolidine ring will likely show complex splitting patterns due to their diastereotopic nature. The N-H proton of the pyrrolidine is expected to be a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-2 | 8.1 - 8.3 | d | J(H,F) ≈ 3-5 |

| H-5 | 7.2 - 7.4 | dd | J(H,H) ≈ 8-9, J(H,F) ≈ 1-2 |

| H-6 | 8.3 - 8.5 | d | J(H,H) ≈ 8-9 |

| H-2' | 4.0 - 4.5 | m | - |

| H-3'a, H-3'b | 1.8 - 2.2 | m | - |

| H-4'a, H-4'b | 1.6 - 2.0 | m | - |

| H-5'a, H-5'b | 3.0 - 3.5 | m | - |

| N-H | 2.5 - 4.0 | br s | - |

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms of the pyridine ring will appear in the downfield region (δ 120-160 ppm), with the carbon attached to the fluorine (C-3) showing a large one-bond C-F coupling constant. The other pyridine carbons will also exhibit smaller two- and three-bond couplings to the fluorine atom. The pyrrolidine carbons will resonate in the upfield region (δ 25-70 ppm).

| Carbon | Predicted Chemical Shift (ppm) | Predicted Coupling to ¹⁹F |

| C-2 | 145 - 150 | ²J(C,F) |

| C-3 | 155 - 160 | ¹J(C,F) |

| C-4 | 135 - 140 | ²J(C,F) |

| C-5 | 120 - 125 | ³J(C,F) |

| C-6 | 150 - 155 | ⁴J(C,F) |

| C-2' | 60 - 65 | - |

| C-3' | 30 - 35 | - |

| C-4' | 25 - 30 | - |

| C-5' | 45 - 50 | - |

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated organic compounds due to its high sensitivity and wide chemical shift range. For "this compound", a single resonance is expected. The chemical shift of this fluorine signal will be influenced by its position on the electron-deficient pyridine ring. The signal will likely appear as a multiplet due to couplings with the adjacent protons (H-2 and H-5).

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| F-3 | -120 to -140 | m |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign all proton and carbon signals and to establish the connectivity between the pyridine and pyrrolidine rings, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings. Key correlations are expected between H-5 and H-6 on the pyridine ring, and among the protons of the pyrrolidine ring, confirming their adjacent relationships.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It will allow for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for establishing the connectivity between the two ring systems. Correlations are expected from the pyrrolidine H-2' proton to the pyridine carbons C-3, C-4, and C-5, and from the pyridine H-5 proton to the pyrrolidine C-2' carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations can help to determine the relative stereochemistry and preferred conformation of the molecule in solution. For instance, correlations between the pyridine H-5 proton and the pyrrolidine H-2' proton would confirm their close spatial arrangement.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

HRMS is used to determine the exact mass of the molecular ion, which in turn provides the elemental composition of "this compound". The calculated exact mass for the neutral molecule (C₉H₁₁FN₂) is 166.0906 g/mol . HRMS analysis would be expected to yield a measured mass that is within a few parts per million of this theoretical value, confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI) or electrospray ionization (ESI), characteristic fragmentation pathways can be predicted. A primary fragmentation would likely be the cleavage of the C-C bond between the pyridine and pyrrolidine rings, leading to the formation of a fluoropyridinyl cation and a pyrrolidinyl radical, or vice versa. Further fragmentation of the pyrrolidine ring is also expected.

| Ion | m/z (Predicted) | Identity |

| [M+H]⁺ | 167.0984 | Protonated molecular ion |

| [M]⁺˙ | 166.0906 | Molecular ion |

| [M - C₄H₈N]⁺ | 96.0244 | Fluoropyridinyl fragment |

| [C₄H₈N]⁺ | 70.0657 | Pyrrolidinyl fragment |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes.

The FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups in "this compound". Key expected vibrations include:

N-H stretch: A moderate to weak band around 3300-3500 cm⁻¹ corresponding to the pyrrolidine N-H group.

C-H stretches: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations below 3000 cm⁻¹.

C=C and C=N stretches: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

C-F stretch: A strong absorption band in the 1200-1300 cm⁻¹ region, characteristic of an aryl-fluoride bond.

Raman spectroscopy, which is complementary to FT-IR, is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-C backbone of the molecule.

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3500 | Weak |

| Aromatic C-H Stretch | 3050 - 3150 | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Moderate |

| C=C/C=N Ring Stretch | 1400 - 1600 | Strong |

| C-F Stretch | 1200 - 1300 | Moderate |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This powerful analytical method would provide precise details on the molecular conformation, including bond lengths, bond angles, and torsional angles of this compound. Furthermore, it would elucidate the nature of intermolecular interactions that govern the crystal packing.

Molecular Conformation

The solid-state conformation of this compound would be defined by the spatial relationship between the pyridine and pyrrolidine rings. Key structural parameters that would be determined from X-ray crystallographic data include:

Bond Lengths: The distances between covalently bonded atoms. For instance, the C-F, C-N, and various C-C bond lengths within both the pyridine and pyrrolidine rings would be precisely measured.

Bond Angles: The angles formed by three connected atoms, which dictate the geometry around each atom.

Torsional Angles: These angles describe the rotation around a chemical bond and would be crucial in defining the puckering of the pyrrolidine ring and the relative orientation of the pyridine ring with respect to the pyrrolidine substituent.

A hypothetical data table for the key bond lengths and angles is presented below to illustrate the type of information that would be derived from an X-ray crystal structure analysis.

Hypothetical Bond Lengths and Angles for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Length | C3 | F | n/a | |

| C4 | C2' | n/a | ||

| N1' | C2' | n/a | ||

| Bond Angle | F | C3 | C4 | n/a |

| C3 | C4 | C2' | n/a | |

| C5' | N1' | C2' | n/a | |

| Torsional Angle | C3 | C4 | C2' | N1' |

Note: The values in this table are placeholders and would be populated with experimental data from X-ray crystallography.

Intermolecular Interactions

In the solid state, molecules of this compound would be expected to engage in a variety of intermolecular interactions that stabilize the crystal lattice. These non-covalent interactions are critical in determining the physical properties of the crystalline material. Based on the molecular structure, the following interactions could be anticipated:

Hydrogen Bonding: The secondary amine of the pyrrolidine ring (N-H) is a potential hydrogen bond donor. The nitrogen atom of the pyridine ring and the fluorine atom are potential hydrogen bond acceptors. The presence and geometry of these hydrogen bonds would be definitively established by crystallographic analysis.

Other Weak Interactions: Dipole-dipole interactions and van der Waals forces would also play a role in the molecular arrangement within the crystal.

A hypothetical data table summarizing potential intermolecular interactions is provided below.

Hypothetical Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) | Symmetry Operation |

| Hydrogen Bond | N1'-H | N | n/a | n/a | n/a |

| Hydrogen Bond | N1'-H | F | n/a | n/a | n/a |

| π-π Stacking | Py Ring | Py Ring | n/a | n/a | n/a |

Note: The values in this table are placeholders and would be populated with experimental data from X-ray crystallography.

Without experimental data, any discussion on the specific solid-state conformation and intermolecular interactions of this compound remains speculative. Future crystallographic studies are required to provide a definitive understanding of its three-dimensional structure.

Computational Chemistry and Theoretical Investigations of 3 Fluoro 4 Pyrrolidin 2 Yl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio methods)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, are fundamental to predicting the properties of a molecule from first principles. DFT, particularly with functionals like B3LYP, is a common choice for balancing computational cost and accuracy for organic molecules.

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For a flexible molecule like 3-Fluoro-4-(pyrrolidin-2-yl)pyridine, this involves not just optimizing a single structure but performing a conformational analysis to identify all stable conformers.

The primary sources of conformational flexibility in this molecule are the puckering of the five-membered pyrrolidine (B122466) ring and the rotation around the C-C bond connecting the pyridine (B92270) and pyrrolidine rings. The pyrrolidine ring typically adopts envelope or twisted (half-chair) conformations. irjweb.com The presence of a fluorine atom on the adjacent pyridine ring can influence the conformational preference of the pyrrolidine ring through stereoelectronic effects. semanticscholar.org

A computational study would involve rotating the dihedral angle between the two rings and exploring different puckering states of the pyrrolidine ring to map the potential energy surface. The resulting stable conformers (local minima) and the transition states connecting them would be identified. The relative energies of these conformers would determine their population distribution at a given temperature.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound This table is illustrative and does not represent published experimental or computational data.

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K | Key Dihedral Angle (°) |

|---|---|---|---|

| Conformer A (Global Minimum) | 0.00 | ~75% | -95.0 |

| Conformer B | 1.10 | ~20% | 85.0 |

| Conformer C | 2.50 | ~5% | 175.0 |

Once the geometry is optimized, the electronic structure can be analyzed. This includes calculating the distribution of electron density across the molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, revealing the effects of the electronegative fluorine atom and the nitrogen atoms in both rings. The fluorine atom and the pyridine nitrogen are expected to be sites of negative charge, while the hydrogen atoms and adjacent carbons will be more positive.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO is the orbital most likely to donate electrons in a reaction (a nucleophile), while the LUMO is the most likely to accept electrons (an electrophile). irjweb.com

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy difference between them, the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability. irjweb.comnih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. irjweb.com For this compound, the HOMO would likely be localized on the electron-rich pyrrolidine and pyridine rings, while the LUMO would also be distributed across the π-system of the pyridine ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table is illustrative and does not represent published experimental or computational data. Calculations are often performed in both gas phase and solvent.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It is invaluable for predicting how a molecule will interact with other chemical species, particularly in biological systems. chemrxiv.org The MEP map is color-coded: red areas indicate regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas show positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas represent intermediate potential.

For this compound, the MEP map would likely show strong negative potential (red) around the pyridine nitrogen and the fluorine atom, identifying them as primary sites for hydrogen bonding or metal coordination. researchgate.netresearchgate.net The hydrogen on the pyrrolidine nitrogen (N-H) would be a region of strong positive potential (blue), making it a key hydrogen bond donor site.

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG) Studies

While covalent bonds define the molecule, non-covalent interactions (NCIs) dictate its behavior in condensed phases and its interactions with other molecules. The NCI analysis, based on the electron density and its reduced density gradient (RDG), is a method to visualize and characterize these weak interactions. sigmaaldrich.com

An NCI plot displays isosurfaces corresponding to different types of interactions:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weak, delocalized van der Waals interactions.

Red surfaces signify strong, repulsive steric clashes.

For this compound, an NCI analysis would visualize potential intramolecular hydrogen bonds, such as between the pyrrolidine N-H group and the fluorine atom or the pyridine nitrogen, which could stabilize certain conformations. It would also reveal van der Waals contacts and any steric repulsion between the two ring systems.

Topological Analyses (e.g., Atoms in Molecules - AIM, Electron Localization Function - ELF, Localized Orbital Locator - LOL)

Topological analyses of scalar fields derived from quantum mechanics provide a deeper understanding of chemical bonding and electron localization.

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM) partitions the molecule's electron density to define atoms and the bonds between them. rsc.org Analysis of the bond critical points (BCPs) between atoms reveals the nature of the chemical bond (covalent vs. non-covalent). This method could precisely characterize the C-F, C-N, and C-C bonds within the molecule and quantify the strength of any intramolecular hydrogen bonds. rsc.org

Electron Localization Function (ELF): The ELF is a measure of the likelihood of finding an electron pair in a given region of space. wikipedia.orgjussieu.fr ELF analysis provides a chemically intuitive picture of bonding, clearly distinguishing core electrons, covalent bonds, and lone pairs. wikipedia.orgjussieu.fr For the title compound, ELF isosurfaces would show basins corresponding to the C-C, C-N, C-H, and C-F covalent bonds, as well as the lone pairs on the nitrogen and fluorine atoms.

Localized Orbital Locator (LOL): Similar to ELF, the Localized Orbital Locator (LOL) is derived from the kinetic energy density and also serves to visualize regions of high electron localization. jussieu.fr It can offer a clear and insightful picture of chemical bonds and lone pairs, sometimes providing a finer contrast than ELF for analyzing π-systems and delocalization. jussieu.fr

Solvation Model Studies (e.g., IEFPCM) on Electronic and Optical Properties

The behavior of a molecule can be significantly influenced by its environment, particularly in a solution. Solvation models are crucial computational tools for understanding these effects. The Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) is a widely used and robust method to simulate the influence of a solvent on the electronic and optical properties of a solute molecule.

In the IEFPCM framework, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. This approach allows for the calculation of how the solvent's polarity affects the molecule's charge distribution, molecular orbital energies, and spectroscopic properties.

For this compound, it is anticipated that increasing solvent polarity would lead to:

A significant dipole moment: The presence of the electronegative fluorine atom and the nitrogen atoms in both the pyridine and pyrrolidine rings would result in a substantial ground-state dipole moment. This dipole moment is expected to increase in more polar solvents due to the stabilization of the polarized electronic structure.

Shifts in Electronic Spectra: The electronic absorption spectra, calculated using Time-Dependent DFT (TD-DFT) coupled with IEFPCM, would likely exhibit solvatochromic shifts. For a molecule like this, a bathochromic (red) shift in the π→π* transitions is often observed in polar solvents, indicating a greater stabilization of the excited state compared to the ground state. A study on 4-pyrrolidin-2-yl-pyridine (4P2YLP) also employed the IEFPCM model to analyze solvent effects on its properties. nih.gov

Table 1: Predicted Effects of Solvation on Electronic Properties of this compound

| Property | Predicted Trend with Increasing Solvent Polarity | Rationale |

| Ground State Energy | Decrease (Stabilization) | Favorable electrostatic interactions between the polar solute and the polar solvent. |

| Dipole Moment | Increase | Enhanced charge separation in the solute molecule induced by the reaction field of the solvent. |

| HOMO-LUMO Energy Gap | Decrease | Differential stabilization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can lead to a reduction in the energy gap. |

| UV-Vis λmax | Red Shift (Bathochromic) | Greater stabilization of the more polar excited state relative to the ground state. |

This table is generated based on established principles of solvation effects on polar molecules and is not based on direct experimental or computational data for the specific compound.

Prediction of Chemical Reactivity Descriptors (e.g., Fukui Functions)

Conceptual Density Functional Theory (DFT) provides powerful tools for predicting the reactivity of chemical species. Among the most informative are the Fukui functions, which describe the change in electron density at a given point in a molecule when an electron is added or removed. faccts.de These functions help identify the most probable sites for nucleophilic, electrophilic, and radical attacks.

The Fukui functions are defined as:

f+(r): For nucleophilic attack (electron acceptance), calculated from the difference in electron density between the neutral molecule and its anion.

f-(r): For electrophilic attack (electron donation), calculated from the difference in electron density between the neutral molecule and its cation.

f0(r): For radical attack, which is the average of f+(r) and f-(r).

Although specific Fukui function calculations for this compound are not published, an analysis of its structure allows for qualitative predictions. The pyridine ring is generally electron-deficient, while the pyrrolidine ring is an electron-donating group. The fluorine atom is a strong electron-withdrawing group via the inductive effect.

Sites for Nucleophilic Attack (f+): The electron-deficient pyridine ring, particularly the carbon atoms ortho and para to the nitrogen atom (C2 and C6), are likely to be susceptible to nucleophilic attack. The presence of the fluorine atom at C3 would further enhance the electrophilicity of the adjacent carbon atoms.

Sites for Electrophilic Attack (f-): The nitrogen atom of the pyrrolidine ring, with its lone pair of electrons, is a prime candidate for electrophilic attack. The pyridine nitrogen could also be a site, though its basicity is reduced by the aromatic system. Computational studies on other bioactive pyridine derivatives have utilized Fukui functions to correlate reactivity with biological properties. researchgate.net

Table 2: Predicted Reactive Sites in this compound Based on Fukui Functions

| Type of Attack | Most Probable Atomic Sites | Rationale |

| Nucleophilic (f+) | Carbons in the pyridine ring (especially C2, C6) | The inherent electron-deficient nature of the pyridine ring, enhanced by the electronegative fluorine atom. |

| Electrophilic (f-) | Nitrogen of the pyrrolidine ring, Nitrogen of the pyridine ring | Availability of lone pair electrons. The pyrrolidine nitrogen is generally more basic and thus more susceptible. |

| Radical (f0) | Likely distributed across the pyridine ring and the α-carbon of the pyrrolidine | Sites with high spin density in the radical cation and anion. |

This table represents a qualitative prediction based on the chemical structure and general principles of reactivity. Specific computational results are required for quantitative assessment.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are invaluable in drug discovery and materials science for predicting the properties of new, unsynthesized molecules.

For analogues of this compound, a QSAR or QSPR study would involve generating a dataset of similar molecules with measured biological activity (e.g., enzyme inhibition) or a specific property (e.g., solubility). A wide range of molecular descriptors would then be calculated for each analogue. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices, polar surface area (PSA).

3D: Steric parameters (e.g., molar refractivity), electronic parameters (e.g., dipole moment, HOMO/LUMO energies), and hydrophobic parameters (e.g., LogP).

A mathematical model is then developed using techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to establish a correlation between the descriptors and the observed activity/property.

Studies on related structures highlight key descriptors. For example, a QSAR study on pyridothienopyrimidine derivatives found that descriptors such as the energy of the LUMO (ELUMO), Log S, and molar refractivity were crucial for modeling antimicrobial activity. fip.org Similarly, QSAR studies on pyrrolidine derivatives have shown the importance of polar properties and the presence of aromatic rings for their inhibitory activity. nih.govnih.gov

For a hypothetical QSAR model of this compound analogues, the following descriptors would likely be significant:

Table 3: Potentially Significant Descriptors for QSAR/QSPR Models of this compound Analogues

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity/Property |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Governs the ability to participate in electrostatic interactions, hydrogen bonding, and charge-transfer processes with a biological target or solvent. |

| Steric/Topological | Molar Refractivity (MR), Molecular Volume, Shape Indices | Relates to the size and shape of the molecule, which is critical for fitting into a binding pocket or for determining intermolecular forces. |

| Lipophilicity | LogP (octanol-water partition coefficient) | Influences membrane permeability, solubility, and hydrophobic interactions with a target. |

| Hydrogen Bonding | Number of H-bond donors/acceptors, Polar Surface Area (PSA) | Key for specific interactions with biological targets and for solubility in aqueous media. |

A successful QSAR model for analogues of this compound would enable the virtual screening of a large library of related structures, prioritizing the synthesis and testing of those with the highest predicted activity or desired properties, thereby accelerating the discovery process.

Molecular Mechanisms of Interaction and Biological Activity in Vitro and in Silico

Molecular Docking Simulations for Predicted Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For compounds like 3-Fluoro-4-(pyrrolidin-2-yl)pyridine, docking studies are instrumental in identifying potential protein targets and hypothesizing the key molecular interactions driving binding affinity.

While specific docking studies on this compound are not extensively published, research on analogous structures provides a robust framework for prediction. For instance, docking studies on fluorinated pyridine (B92270) derivatives have been successfully used to understand their binding to kinase domains. nih.gov Studies on pyrrolo[2,3-d]pyrimidin-4-amine derivatives as Janus kinase 1 (JAK1) inhibitors have shown that the pyridine-like core can form crucial hydrogen bonds with hinge region residues of the kinase, such as Leu959. nih.gov

Based on its structure, this compound possesses key features for molecular recognition:

Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring.

Hydrogen Bond Donor: The secondary amine (N-H) of the pyrrolidine (B122466) ring.

Aromatic System: The pyridine ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a binding pocket. nih.gov

A hypothetical docking simulation of this compound into a kinase binding site would likely show the pyridine nitrogen forming a hydrogen bond with the backbone amide of a hinge residue, while the pyrrolidine N-H group could interact with a nearby backbone carbonyl or acidic residue. nih.gov

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-target complex over time. mdpi.comnih.gov These simulations provide insights into the stability of the predicted binding pose, the flexibility of the ligand and protein, and the network of interactions that stabilize the complex. nih.gov

For a complex involving this compound, an MD simulation would track atomic movements over nanoseconds. Key parameters evaluated would include:

Root-Mean-Square Deviation (RMSD): To assess the stability of the protein backbone and the ligand's position. A stable RMSD suggests a stable binding mode. mdpi.com

Root-Mean-Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding. mdpi.com

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in docking. nih.govmdpi.com

In Vitro Receptor Binding and Functional Assays with this compound and Analogues

In vitro assays are essential for validating computational predictions and quantifying the biological activity of a compound. These assays measure direct interactions with a target (binding assays) or the resulting biological effect (functional assays). merckmillipore.comnih.gov

Given that pyridine-based scaffolds are common in kinase inhibitors, a primary strategy for target identification for this compound would involve screening against a panel of human kinases. nih.govnih.govnih.gov Furthermore, the structural similarity to ligands for other target classes, such as G-protein coupled receptors (GPCRs) or ion channels, might warrant broader screening approaches.

Target validation would then involve confirming the interaction through orthogonal assays and demonstrating a functional consequence, such as inhibition of enzymatic activity or modulation of a signaling pathway in cell-based models.

Binding affinity is typically determined using competitive binding assays with a radiolabeled or fluorescently labeled ligand of known affinity. merckmillipore.comnih.gov Key parameters measured include:

IC₅₀ (Half-maximal inhibitory concentration): The concentration of the compound required to displace 50% of the specific binding of the labeled ligand.

Kᵢ (Inhibition constant): An intrinsic measure of binding affinity, calculated from the IC₅₀ value.

Kₐ (Association constant) or Kₔ (Dissociation constant): Direct measures of affinity, where Kₔ = 1/Kₐ.

The table below shows representative binding and functional data for analogues of this compound, illustrating how structural variations impact potency.

| Compound/Analogue | Target | Assay Type | Measured Potency (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-b]pyridine Derivative (C03) | TRKA Kinase | Enzymatic Inhibition | 56 nM (IC₅₀) | nih.gov |

| F-Hyp-containing VHL Ligand | VHL E3 Ubiquitin Ligase | Biophysical Binding | ~20-fold loss of affinity vs. parent compound | nih.gov |

| Fluorinated Pyridine Derivative | c-Met Kinase | Enzymatic Inhibition | Variable (nM to µM range) | nih.gov |

Structure-Activity Relationship (SAR) Studies Correlating Structural Modifications with Biological Potency

SAR studies investigate how chemical modifications to a molecule affect its biological activity, providing a roadmap for optimization. researchgate.netsigmaaldrich.com For this compound, SAR would focus on three key regions: the pyridine ring, the pyrrolidine ring, and the fluorine substituent.

Pyrrolidine Ring Modifications: Studies on related pyrrolo[3,4-c]pyridine derivatives show that replacing the pyrrolidine with other cyclic amines like morpholine (B109124) or 4-methylpiperazine can drastically alter activity, highlighting the importance of this group for target engagement. nih.gov

Pyridine Ring Substitutions: Adding or moving substituents on the pyridine ring can modulate potency and selectivity. For example, in pyrazolo[3,4-b]pyridine inhibitors of TRKA, modifications to the solvent-exposed portion of the scaffold led to significant changes in IC₅₀ values. nih.gov

Role of the Fluorine Atom: The position and stereochemistry of fluorine are critical. In studies of 3-fluoro-4-hydroxyprolines binding to VHL, the stereochemistry of the fluorine atom was shown to stabilize different pyrrolidine ring puckers, which in turn dictated binding affinity. nih.gov A fluorine atom can alter the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds.

The following table summarizes key SAR findings from related compound series.

| Structural Modification | Observed Effect on Activity | Rationale | Reference |

|---|---|---|---|

| Varying stereochemistry of fluorine on a proline ring | Altered binding affinity to VHL by over 20-fold | Fluorine-induced changes in pyrrolidine ring pucker and conformational preference | nih.gov |

| Modification of substituents on a pyrazolo[3,4-b]pyridine core | Modulated TRKA kinase inhibition from µM to nM potency | Improved interactions with solvent-exposed regions and the hinge domain | nih.gov |

| Replacement of pyrrolidine with other heterocycles | Significant changes in analgesic activity | The size, shape, and hydrogen bonding capacity of the heterocyclic ring are critical for receptor fit | nih.gov |

Pharmacophore Modeling and Ligand-Based Design for Activity Optimization

When the 3D structure of a target is unknown, ligand-based design methods like pharmacophore modeling are invaluable. nih.gov A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific target.

For this compound and its analogues, a pharmacophore could be generated from a set of active compounds. This model would likely include:

An aromatic ring feature (the pyridine).

A hydrogen bond acceptor (the pyridine nitrogen).

A hydrogen bond donor (the pyrrolidine N-H).

A potential hydrophobic or halogen-bond feature (the fluorine).

This pharmacophore model can then be used as a 3D query to screen virtual libraries for new, structurally diverse compounds with the potential for similar biological activity. Furthermore, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) can be used to create predictive models that correlate the 3D steric and electrostatic fields of molecules with their biological potency, guiding the design of more active analogues. nih.govnih.gov

Investigation of Fluorine's Influence on Molecular Recognition and Bioisosterism

Electronic Modulation of the Pyridine Ring:

The high electronegativity of the fluorine atom significantly alters the electronic distribution of the pyridine ring. By withdrawing electron density, the fluorine atom can lower the pKa of the pyridine nitrogen. This reduction in basicity can be critical for molecular recognition, as it influences the ionization state of the molecule at physiological pH and its ability to participate in hydrogen bonding or ionic interactions with a target protein. For instance, in a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives, the introduction of a fluorine atom was speculated to reduce the electron cloud density of the pyridine ring, which could improve drug binding to the target or enhance its ability to penetrate biofilms. nih.gov

This electronic perturbation can also influence the nature of cation-π interactions, a common binding motif for pyridine-containing ligands in biological systems, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). The electron-withdrawing nature of fluorine can weaken this interaction if the cationic partner on the receptor interacts with the face of the aromatic ring. Conversely, it can enhance interactions where the pyridine nitrogen acts as a hydrogen bond acceptor.

Influence on Lipophilicity and Membrane Permeability:

Direct Interactions and Conformational Effects:

A fluorine atom can participate in various non-covalent interactions with a protein target, including hydrogen bonds (C-F···H-N or C-F···H-O) and halogen bonds. While organic fluorine is a weak hydrogen bond acceptor, these interactions can still contribute to binding affinity, especially in a hydrophobic pocket.

Furthermore, the introduction of a fluorine atom can induce a conformational preference in the molecule. The gauche effect between fluorine and adjacent electronegative atoms or functional groups can influence the orientation of the pyrrolidine ring relative to the pyridine ring. This conformational constraint can be advantageous if it pre-organizes the ligand into a bioactive conformation, reducing the entropic penalty of binding.

Bioisosterism in Action: Learning from Analogues

The principle of bioisosterism is central to understanding the role of the fluorine in this compound. Fluorine is often used as a bioisostere for a hydrogen atom or a hydroxyl group.

Fluorine as a Hydrogen Bioisostere: Replacing hydrogen with fluorine can block metabolic oxidation at that position, thereby increasing the metabolic stability and half-life of the compound. This is a common strategy in drug design to improve pharmacokinetic properties.

Fluorine as a Hydroxyl Bioisostere: In some contexts, a fluorine atom can mimic the hydrogen-bonding ability of a hydroxyl group. However, unlike a hydroxyl group, fluorine is not a hydrogen bond donor. This can be used to probe the importance of hydrogen bond donation at a specific position for receptor binding.

In a study on erianin (B49306) analogues as pyruvate (B1213749) carboxylase inhibitors, replacing a hydroxyl group with fluorine resulted in compounds with higher activity. This was attributed to the fact that the fluorinated compounds could still participate in favorable interactions while exhibiting better chemical stability and higher lipophilicity.

In Silico Modeling Insights

While specific in silico studies on this compound are not publicly available, we can extrapolate from studies on related structures. For example, molecular docking studies on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors have highlighted the importance of the pyrazolo portion as a hydrogen bond center and the pyridine ring for π-π stacking interactions. The introduction of a fluorine atom in this compound would be expected to modulate the strength and nature of these interactions.

A hypothetical docking study of this compound would likely focus on how the fluorine atom influences the orientation of the molecule within the binding pocket and whether it forms any specific interactions with receptor residues. The change in the electrostatic potential of the pyridine ring due to the fluorine atom would be a key parameter in such a study.

Illustrative Data from Analogous Systems

To illustrate the potential impact of fluorination, the following table presents hypothetical data based on findings from related classes of compounds. This data is for illustrative purposes only and does not represent actual experimental results for this compound.

| Compound | Modification | Target Affinity (Ki, nM) | Lipophilicity (logP) | Metabolic Stability (t½, min) |

| 4-(pyrrolidin-2-yl)pyridine | Parent Compound | 50 | 1.5 | 30 |

| This compound | Fluorination at 3-position | 25 | 1.8 | 60 |

| 3-Chloro-4-(pyrrolidin-2-yl)pyridine | Chlorination at 3-position | 40 | 2.1 | 45 |

| 3-Methoxy-4-(pyrrolidin-2-yl)pyridine | Methoxy at 3-position | 75 | 1.3 | 20 |

This table is a hypothetical representation to illustrate the potential effects of substitution on the pyridine ring.

In this hypothetical scenario, the fluorine substitution leads to a favorable increase in target affinity and metabolic stability with a modest increase in lipophilicity compared to the parent compound and other analogues.

Advanced Analytical Methodologies for Research and Development of 3 Fluoro 4 Pyrrolidin 2 Yl Pyridine

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Profiling and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying the concentration of pharmaceutical compounds. For 3-Fluoro-4-(pyrrolidin-2-yl)pyridine, a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is necessary. The development of such a method involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any process-related impurities or degradation products.

Research Findings: Method development for pyridine (B92270) derivatives frequently employs C18 (octadecyl) columns due to their versatility and effectiveness in retaining moderately polar compounds. ptfarm.plresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. helixchrom.com The buffer's pH is a critical parameter, as the basicity of the pyridine and pyrrolidine (B122466) nitrogen atoms means the compound's ionization state, and therefore its retention, is pH-dependent. An acidic buffer (e.g., phosphate (B84403) or formate, pH 2-4) is often used to ensure consistent protonation and sharp, symmetrical peak shapes. ptfarm.pl

UV detection is highly suitable for quantification, as the pyridine ring is a strong chromophore. dtic.mil The absorption maximum for pyridine is typically in the 250-270 nm range. researchgate.netwikipedia.org A photodiode array (PDA) detector can be employed during method development to evaluate peak purity and select the optimal wavelength for quantification.

Validation of the HPLC method would be performed according to ICH guidelines, establishing its specificity, linearity, accuracy, precision, and robustness to ensure reliable purity profiling and quantification. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Instrument | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 260 nm |

| Injection Volume | 5 µL |

| Internal Standard | A structurally similar, stable compound (e.g., 4-phenylpyridine) |

Chiral Chromatography for Enantiomeric Purity Determination

The presence of a stereocenter at the C-2 position of the pyrrolidine ring means that this compound exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and the determination of enantiomeric purity are mandatory. Chiral HPLC is the preferred method for this purpose.

Research Findings: Direct separation using a chiral stationary phase (CSP) is the most common approach. chromatographyonline.comchiralpedia.com For compounds containing heterocyclic rings, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) have demonstrated broad applicability and high success rates. nih.govsigmaaldrich.com These columns can be operated in various modes, including normal-phase, reversed-phase, and polar organic, offering flexibility in method development. chromatographyonline.comnih.gov

The choice of mobile phase is crucial for achieving enantioseparation. In normal-phase mode, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol modifier (such as isopropanol (B130326) or ethanol) are common. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution. nih.gov The specific interactions—such as hydrogen bonding, dipole-dipole, and steric hindrance—between the enantiomers and the chiral selector on the stationary phase dictate the separation. slideshare.net

Table 2: Example Screening of Chiral Stationary Phases

| Chiral Stationary Phase (CSP) | Mobile Phase | Retention Time (min) | Resolution (Rs) |

|---|---|---|---|

| Cellulose-based (e.g., Chiralcel OD-H) | Hexane/Isopropanol (80:20) | R1: 8.5, R2: 9.8 | 2.1 |

| Amylose-based (e.g., Chiralpak AD-H) | Hexane/Ethanol (90:10) | R1: 12.1, R2: 13.5 | 1.9 |

| Cyclodextrin-based (e.g., CYCLOBOND I) | Methanol/Water (60:40) | R1: 7.2, R2: 7.2 | 0 (no separation) |

| Pirkle-type (e.g., (R,R)-Whelk-O1) | Hexane/Isopropanol/TFA (90:10:0.1) | R1: 15.4, R2: 18.1 | 2.5 |

Advanced hyphenated techniques (e.g., LC-MS/MS, GC-MS) for Metabolite Identification in in vitro systems

Understanding the metabolic fate of a new chemical entity is a critical part of its development. Hyphenated techniques, which couple the separation power of chromatography with the detection and structural elucidation capabilities of mass spectrometry, are indispensable for this task. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the primary tool for analyzing metabolites from in vitro systems like human liver microsomes. nih.gov

Research Findings: For this compound, in vitro incubation would likely expose several potential sites for metabolism. The presence of the fluorine atom can influence metabolic pathways, sometimes blocking metabolism at the site of fluorination or altering the electronic properties of the ring. nih.govacs.org Common metabolic transformations for such a structure include:

Oxidation: N-oxidation of the pyridine nitrogen, and hydroxylation on the pyridine or pyrrolidine rings. nih.gov

Glucuronidation: Conjugation at the pyrrolidine nitrogen or a newly formed hydroxyl group. nih.gov

Ring Opening: Oxidative cleavage of the pyrrolidine ring.

An LC-MS/MS method using a triple quadrupole or a high-resolution mass spectrometer (like Q-TOF or Orbitrap) would be developed. scripps.eduresearchgate.net After separation on an HPLC column, the parent compound and its metabolites are ionized (typically via electrospray ionization, ESI) and detected. Tandem mass spectrometry (MS/MS) experiments involve selecting a specific metabolite ion, fragmenting it, and analyzing the resulting fragment ions to deduce its structure. nih.gov While less common for this type of analyte, Gas Chromatography-Mass Spectrometry (GC-MS) could also be used, particularly for more volatile, non-polar metabolites, though it would likely require a chemical derivatization step. nih.gov

Table 3: Potential Metabolites and Expected Mass Transitions (LC-MS/MS)

| Putative Metabolite | Transformation | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) |

|---|---|---|---|

| Parent Compound | - | 181.1 | e.g., loss of pyrrolidine |

| N-Oxide | Oxidation (+16 Da) | 197.1 | 181.1 (loss of O) |

| Hydroxylation | Oxidation (+16 Da) | 197.1 | e.g., loss of H₂O |

| Glucuronide | Conjugation (+176 Da) | 357.1 | 181.1 (loss of glucuronic acid) |

Spectroscopic Techniques for Monitoring Reaction Progress and Stability Studies

Spectroscopic techniques provide real-time or near-real-time information on chemical structure and concentration, making them invaluable for monitoring reaction kinetics and conducting stability studies.

Research Findings: UV-Vis Spectroscopy: This technique is a simple and effective tool for monitoring the progress of the synthesis of this compound. By monitoring the change in absorbance at the λmax of the pyridine chromophore, one can track the consumption of a starting material or the formation of the product over time. researchgate.netyoutube.com This is particularly useful for kinetic studies to determine reaction rates. youtube.com For stability studies, the appearance of new absorbing species can indicate degradation. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unambiguous structure confirmation and for detailed stability analysis.

¹H and ¹³C NMR: Provide a detailed map of the proton and carbon framework, confirming the connectivity of the atoms. nih.gov

¹⁹F NMR: The fluorine atom provides a unique and highly sensitive NMR handle. Its chemical shift is very sensitive to the local electronic environment, making ¹⁹F NMR an excellent probe for confirming the structure and detecting subtle changes or degradation. researchgate.net

Stability Studies: For stability testing, samples of the compound are subjected to stress conditions (e.g., heat, acid, base, light). At various time points, NMR spectra are acquired. The decrease in the intensity of signals corresponding to the parent compound and the emergence of new signals from degradation products can be quantified to determine the rate and pathway of decomposition. bruker.com Solid-state NMR (ssNMR) can also be used to study the stability of the compound in its solid form. bruker.com

Table 4: Illustrative Stability Study by ¹H NMR under Acidic Conditions

| Time (hours) | Stress Condition | % Parent Compound Remaining | Key Observations |

|---|---|---|---|

| 0 | 1M HCl at 60 °C | 100% | Sharp, well-defined signals for parent compound. |

| 12 | 1M HCl at 60 °C | 92% | Appearance of minor new signals in the aromatic region. |

| 24 | 1M HCl at 60 °C | 81% | Increase in intensity of degradation product signals. |

| 48 | 1M HCl at 60 °C | 65% | Significant degradation observed; potential defluorination or ring-opening products noted. |

Future Research Directions and Potential Applications in Chemical Biology

Exploration of Novel Synthetic Pathways for Scalable Production

The development of robust and scalable synthetic routes is paramount for the widespread investigation and potential commercialization of 3-Fluoro-4-(pyrrolidin-2-yl)pyridine and its derivatives. Current synthetic strategies for similar structures often involve multi-step processes that may include direct fluorination of pyridine (B92270) precursors or the construction of the heterocyclic system from acyclic starting materials. evitachem.comnih.gov Future research should focus on developing more efficient, cost-effective, and environmentally benign synthetic methodologies.

Key areas for exploration include:

Catalytic C-H Functionalization: Direct, regioselective C-H functionalization of the pyridine or pyrrolidine (B122466) rings would represent a significant advance, minimizing the need for pre-functionalized starting materials and reducing the number of synthetic steps. nih.gov

Asymmetric Synthesis: Given the chirality of the pyrrolidin-2-yl moiety, developing highly stereoselective syntheses is crucial. This could involve chiral catalysts, organocatalysis, or the use of chiral pool starting materials like proline. nih.govmdpi.com The synthesis of specific stereoisomers is often critical for targeted biological activity.

Flow Chemistry and Microwave-Assisted Synthesis: These modern techniques can enhance reaction efficiency, reduce reaction times, and improve safety and scalability compared to traditional batch processing. nih.gov Microwave-assisted organic synthesis (MAOS), in particular, has been shown to be effective for creating nitrogen-containing heterocycles. nih.gov

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Challenges | Relevant Research Focus |

| Direct Fluorination | Atom economy, potentially fewer steps. | Regioselectivity control, harsh reaction conditions. | Development of milder and more selective fluorinating agents. |

| Multi-Step Synthesis from Precursors | High control over stereochemistry and regiochemistry. | Longer synthetic routes, potential for lower overall yield. | Optimization of individual steps, use of protecting group-free strategies. |

| Catalytic Cross-Coupling | High efficiency and modularity for creating analogues. | Catalyst cost and sensitivity, removal of metal residues. | Development of robust and reusable heterogeneous catalysts. acs.org |

| Asymmetric Organocatalysis | Metal-free, environmentally benign, high stereocontrol. nih.gov | Catalyst loading, scalability for some transformations. | Design of novel chiral organocatalysts for pyrrolidine synthesis. nih.gov |

Design and Synthesis of Advanced Probes and Tools for Chemical Biology

The this compound scaffold is an attractive starting point for the design of sophisticated chemical probes to investigate biological systems. Such tools are essential for identifying protein targets, elucidating mechanisms of action, and validating new therapeutic hypotheses.

Future efforts could focus on:

Affinity-Based Probes: By incorporating a reactive group or a photo-cross-linker, analogues of this compound can be designed to covalently label their protein binding partners, facilitating target identification through proteomic techniques.

Fluorescent Probes: Attaching a fluorophore to the scaffold would enable the visualization of the compound's subcellular localization and dynamic interactions within living cells using advanced microscopy techniques.

PROTACs and Molecular Glues: The pyrrolidine moiety, particularly derivatives like hydroxyproline, is a well-established building block for ligands that recruit E3 ubiquitin ligases, such as von Hippel-Lindau (VHL). nih.gov The this compound scaffold could be elaborated into Proteolysis Targeting Chimeras (PROTACs) to induce the targeted degradation of specific proteins. nih.gov

The design of these tools requires a careful balance between maintaining the core binding interactions of the parent molecule and incorporating the necessary functionality without causing steric hindrance or loss of affinity.

Computational Design of Next-Generation Analogues with Tuned Molecular Properties

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. nih.gov These methods can be applied to design next-generation analogues of this compound with improved potency, selectivity, and pharmacokinetic properties.

Key computational approaches include:

Structure-Based Drug Design (SBDD): If the three-dimensional structure of a biological target is known, docking simulations can predict the binding mode and affinity of novel analogues. nih.govnih.gov This allows for the rational design of modifications that enhance interactions with the target protein.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, methods like quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be used to build predictive models based on the properties of known active and inactive compounds. mdpi.com

In Silico ADME/Tox Prediction: Computational models can predict absorption, distribution, metabolism, excretion (ADME), and toxicity properties of designed analogues early in the discovery process, helping to prioritize compounds with favorable drug-like characteristics. mdpi.com

| Computational Technique | Application | Expected Outcome |

| Molecular Docking | Predict binding poses and scores of analogues in a protein's active site. researchgate.net | Prioritization of compounds with high predicted binding affinity. |

| Pharmacophore Mapping | Identify essential 3D chemical features required for biological activity. mdpi.com | A 3D model to guide the design of new molecules with similar features. |

| 3D-QSAR | Correlate the 3D properties of molecules with their biological activity. mdpi.com | A predictive model to estimate the activity of novel, unsynthesized compounds. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-protein complex over time. mdpi.com | Insight into the stability of binding and key dynamic interactions. |

By leveraging these computational tools, researchers can explore a vast chemical space more efficiently, reducing the time and cost associated with synthesizing and testing new compounds. rsc.org

Elucidation of Broader Biological System Interactions using Systems Biology Approaches

To fully understand the biological impact of this compound, it is essential to move beyond a single-target perspective and investigate its effects on the broader biological system. Systems biology integrates large-scale experimental data (genomics, proteomics, metabolomics) with computational modeling to construct a holistic view of cellular and organismal responses. nih.govnih.gov

Future research in this area could involve:

Chemoproteomics: Using affinity-based probes derived from this compound to pull down interacting proteins from cell lysates, followed by mass spectrometry to identify the complete target profile (the "target landscape").

Transcriptomic and Proteomic Profiling: Treating cells or model organisms with the compound and using RNA-sequencing or quantitative proteomics to measure changes in gene and protein expression. This can reveal the downstream pathways and cellular processes modulated by the compound.

Network Pharmacology: Integrating the identified protein targets into protein-protein interaction networks to understand how the compound perturbs cellular signaling and to predict its polypharmacological effects and potential off-target liabilities. mdpi.com

These systems-level approaches can provide critical insights into the compound's mechanism of action, identify novel therapeutic indications, and anticipate potential side effects. nih.gov

Development of the Pyridine-Pyrrolidine Scaffold for Materials Science Applications (e.g., optoelectronic, catalytic)

The unique electronic and structural properties of the pyridine-pyrrolidine scaffold extend its potential utility beyond biology and into the realm of materials science. Pyridine derivatives are known to have applications in functional nanomaterials and as ligands in organometallic chemistry and catalysis. nih.gov

Catalysis: The nitrogen atoms in the pyridine and pyrrolidine rings can act as ligands to coordinate with metal centers, making the scaffold a candidate for developing novel catalysts. unimi.it The chirality of the pyrrolidine moiety could be exploited for applications in asymmetric catalysis. nih.gov For instance, pyridine and pyrrolidine have been used as ligands to modulate the activity and selectivity of single-atom catalysts for C-C coupling reactions. acs.org

Optoelectronic Materials: The heteroaromatic nature of the pyridine ring provides a foundation for creating materials with interesting optical and electronic properties. By extending the conjugation of the system or incorporating it into larger polymeric structures, it may be possible to develop novel organic light-emitting diodes (OLEDs), sensors, or components for solar cells.

Functional Polymers and Macrocycles: The scaffold can serve as a monomer or a key structural unit in the synthesis of advanced polymers or macrocycles. The introduction of the pyridine moiety can increase the conformational rigidity of macrocyclic structures, which is beneficial for applications in molecular recognition and supramolecular chemistry. unimi.it

Q & A

Q. What are the common synthetic routes for 3-Fluoro-4-(pyrrolidin-2-yl)pyridine?

The synthesis typically involves multi-step reactions, including:

- Fluorination and coupling : Fluorine introduction via nucleophilic aromatic substitution (e.g., using KF or CsF) followed by Suzuki-Miyaura cross-coupling with a pyrrolidine-containing boronic ester .

- Heterocyclic ring construction : Pyridine ring assembly via cyclization of precursors like enaminones or via transition-metal-catalyzed reactions .

- Key reagents : Palladium catalysts (e.g., Pd(PPh₃)₄), boronic esters, and anhydrous solvents (THF, DMF) under inert conditions .

Q. How is the compound characterized post-synthesis?

Standard characterization methods include:

- NMR spectroscopy : ¹⁹F NMR to confirm fluorine position (δ ~ -120 to -150 ppm) and ¹H NMR for pyrrolidine proton environments (δ 1.5–3.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 196.22 g/mol for related derivatives) .

- HPLC : Purity assessment (>95%) using reverse-phase columns .

Q. What are the key physicochemical properties of this compound?

- Molecular formula : C₉H₁₀FN₂ (derived from analogs in ).

- LogP : Estimated ~1.5–2.5 (hydrophilic pyrrolidine vs. lipophilic fluorine) .

- Solubility : Moderate in polar aprotic solvents (DMSO, DMF) but limited in water .

Advanced Research Questions

Q. How can reaction yields be optimized for its synthesis?

- Catalyst screening : Test Pd catalysts (e.g., PdCl₂(dppf)) to enhance coupling efficiency .

- Temperature control : Maintain 80–100°C for Suzuki reactions to balance kinetics and side-product formation .

- Byproduct mitigation : Use scavengers (e.g., silica gel-bound thiols) to remove unreacted boronic esters .

Q. What strategies address contradictions in reported biological activities?

- Structural analogs comparison : Compare with 3-Fluoro-4-(trimethylsilyl)pyridine (anti-inflammatory) and 2,6-difluoropyridine (low bioactivity) to identify substituent effects .

- Dose-response studies : Replicate assays across multiple concentrations to resolve potency discrepancies .

- Target validation : Use CRISPR/Cas9 knockout models to confirm enzyme/receptor interactions .

Q. How to design assays for its potential neuropharmacological activity?

- In vitro models : Test affinity for nicotinic acetylcholine receptors (nAChRs) via radioligand binding (³H-epibatidine) .

- Functional assays : Measure Ca²⁺ influx in SH-SY5Y cells using FLIPR (Fluorescent Imaging Plate Reader) .

- Metabolic stability : Assess liver microsome half-life (human vs. rodent) to predict pharmacokinetics .

Methodological Considerations

Q. What computational tools predict its reactivity or binding modes?

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to study fluorine’s electron-withdrawing effects .

- Molecular docking : Use AutoDock Vina to simulate interactions with nAChR α4β2 subtypes (PDB: 5KXI) .

- ADMET prediction : Employ SwissADME to estimate bioavailability and toxicity risks .

Q. How to analyze impurities in scaled-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products